molecular formula C17H25NO6 B4002522 N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

Cat. No.: B4002522
M. Wt: 339.4 g/mol
InChI Key: IJTQVCVSFIDZKR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(2-allylphenoxy)propyl](2-methoxyethyl)amine oxalate is 339.16818752 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthetic Pathways

  • Molecular Characterization : A study by Şahin et al. (2016) aimed to characterize the molecular structure and vibrational frequencies of a related compound, bis(2-methoxy-4-allylphenyl)oxalate, using density functional theory (DFT) and various spectroscopic techniques. This research provides insight into the chemical behavior and structural parameters crucial for understanding and manipulating compounds like 3-(2-allylphenoxy)propylamine oxalate. The findings highlight the compound's optimized molecular structure and its chemical reactive sites, estimated through methods like molecular electrostatic potential maps (MEPs) and natural population analysis (NPA), aiding in the synthesis and application of similar compounds in scientific research (Şahin, Z., Kantar, G., Şaşmaz, S., & Büyükgüngör, O., 2016).

  • Synthetic Applications in Catalysis : Research by Popa et al. (2009) explored the optimization of enantiopure diphenylphosphinooxazolines for palladium-catalyzed asymmetric allylic amination, indicating the potential for compounds like 3-(2-allylphenoxy)propylamine oxalate in catalytic applications. This work demonstrates the compound's relevance in the synthesis of polymer-supported PHOX ligands for enantioselective synthesis, showcasing its utility in continuous flow operations (Popa, D., Marcos, R., Sayalero, S., Vidal‐Ferran, A., & Pericàs, M. A., 2009).

  • Lignin Monomer Upgrading : Zhang et al. (2014) investigated the aqueous-phase catalytic upgrading of eugenol, a phenolic monomer similar in structure to 3-(2-allylphenoxy)propylamine oxalate, to hydrocarbons. The study emphasizes the relationship between the acidity of zeolites and deoxygenation activities, highlighting the potential of such compounds in the conversion of lignin model compounds into valuable hydrocarbons (Zhang, C.-C., Xing, J., Song, L., Xin, H., Lin, S., Xing, L.-S., & Li, X., 2014).

  • Photopolymerization Applications : Guillaneuf et al. (2010) explored the use of alkoxyamine compounds with chromophore groups for nitroxide-mediated photopolymerization, indicating the relevance of 3-(2-allylphenoxy)propylamine oxalate in such applications. This research shows the potential of such compounds in generating polymers through UV irradiation, demonstrating the efficiency of these systems compared to conventional photoinitiators (Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D., Lalevée, J., & Fouassier, J., 2010).

These studies illustrate the versatility of compounds like 3-(2-allylphenoxy)propylamine oxalate in scientific research, spanning from structural analysis and synthetic applications to catalysis and material science. The ability to tailor the molecular structure for specific applications highlights its potential across various fields of chemistry and materials science.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-3-7-14-8-4-5-9-15(14)18-12-6-10-16-11-13-17-2;3-1(4)2(5)6/h3-5,8-9,16H,1,6-7,10-13H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTQVCVSFIDZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCCOC1=CC=CC=C1CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
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N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
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N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
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N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
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N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid
Reactant of Route 6
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N-(2-methoxyethyl)-3-(2-prop-2-enylphenoxy)propan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.